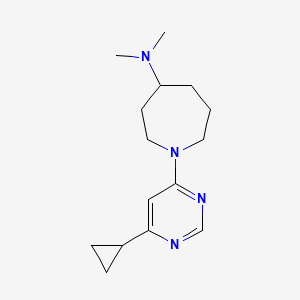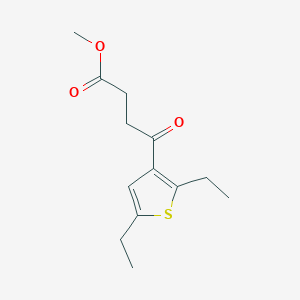
1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine, also known as CP-724,714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine works by inhibiting the activity of the EGFR tyrosine kinase, which is a key player in the growth and proliferation of cancer cells. By blocking this enzyme, this compound prevents the cancer cells from dividing and spreading, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest, inhibits cell migration and invasion, and promotes apoptosis (programmed cell death). It also reduces the expression of various genes and proteins that are involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine is its specificity for the EGFR tyrosine kinase, which makes it a promising candidate for cancer treatment. However, it also has some limitations, including its potential toxicity and the development of resistance in some cancer cells.
Future Directions
There are several future directions for research on 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine. One area of focus is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment. Additionally, researchers are exploring the potential use of this compound in combination with other cancer therapies to enhance their effectiveness.
Synthesis Methods
The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine involves several steps, including the reaction of 6-cyclopropylpyrimidin-4-amine with N,N-dimethyl-1,4-diazepane, followed by the addition of various reagents to form the final product. The process has been optimized to maximize yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Scientific Research Applications
1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-18(2)13-4-3-8-19(9-7-13)15-10-14(12-5-6-12)16-11-17-15/h10-13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZWEWLDMLADBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(CC1)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5691876.png)
![2-propyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5691882.png)
![N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5691884.png)

![3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5691895.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5691903.png)
![2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5691910.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5691919.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)
![2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691922.png)
![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)


![N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5691965.png)